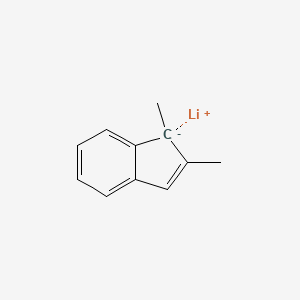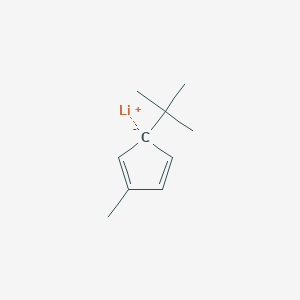
1,2-Dimethylindenyllithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethylindenyllithium is an organolithium compound used in organic synthesis. It is a colorless liquid with a pungent odor, and is highly reactive and pyrophoric. This compound is a strong base and an excellent nucleophile, making it useful in a variety of organic synthesis reactions. 1,2-Dimethylindenyllithium is also known as 1,2-dimethyl-3-indenyl lithium, 1,2-dimethyl-3-indenyl-1-lithium, and 1,2-dimethylindenyllithium.
Aplicaciones Científicas De Investigación
1,2-Dimethylindenyllithium has a variety of scientific research applications. This compound is used in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has also been used in the synthesis of organometallic compounds, and in the synthesis of polymers. Additionally, 1,2-dimethylindenyllithium has been used in the synthesis of pharmaceuticals and other therapeutic agents.
Mecanismo De Acción
1,2-Dimethylindenyllithium acts as a strong base and an excellent nucleophile. This compound is highly reactive and pyrophoric, and its reactivity is due to its strong nucleophilicity. This compound is highly reactive towards protic solvents, and it can also react with alkyl halides, aldehydes, and ketones.
Biochemical and Physiological Effects
1,2-Dimethylindenyllithium is highly reactive and pyrophoric, and it is not intended for human use. Therefore, there is limited information available on the biochemical and physiological effects of this compound. It is known, however, that this compound is highly toxic and should be handled with extreme caution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Dimethylindenyllithium is an excellent nucleophile and can be used in a variety of organic synthesis reactions. This compound is highly reactive and pyrophoric, and its reactivity is due to its strong nucleophilicity. The advantages of using this compound in lab experiments include its high reactivity, its low cost, and its availability. The major limitation of using 1,2-dimethylindenyllithium in lab experiments is its toxicity and pyrophoric nature, which requires extreme caution when handling the compound.
Direcciones Futuras
1,2-Dimethylindenyllithium has a variety of scientific research applications, and there are many potential future directions for this compound. These include the development of new synthetic methods for the synthesis of organometallic compounds and polymers, as well as the synthesis of new pharmaceuticals and other therapeutic agents. Additionally, research into the biochemical and physiological effects of this compound could lead to a better understanding of its toxicity and potential applications in medicine. Finally, further research into the mechanism of action of 1,2-dimethylindenyllithium could lead to the development of new catalysts and reagents for organic synthesis.
Métodos De Síntesis
1,2-Dimethylindenyllithium is synthesized by the reaction of 1,2-dimethylindenylmagnesium bromide with n-butyllithium. It is a two-step process, beginning with the reaction of 1,2-dimethylindenylmagnesium bromide with n-butyllithium in an ether solvent at -78°C. This reaction yields the organolithium compound 1,2-dimethylindenyllithium.
Propiedades
IUPAC Name |
lithium;1,2-dimethylinden-1-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11.Li/c1-8-7-10-5-3-4-6-11(10)9(8)2;/h3-7H,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWOXWQUNYMECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-]1C(=CC2=CC=CC=C12)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylindenyllithium | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)

![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297969.png)
![{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297976.png)
![{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297987.png)

![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride](/img/structure/B6297999.png)